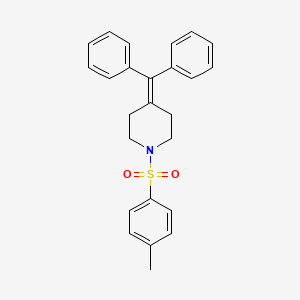
4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a diphenylmethylidene group, and a 4-methylbenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with diphenylmethanone under basic conditions to form the diphenylmethylidene group. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylmethylidene)piperidine: Lacks the sulfonyl group, making it less polar.
1-(4-Methylbenzene-1-sulfonyl)piperidine: Lacks the diphenylmethylidene group, affecting its steric properties.
4-(Diphenylmethylidene)-1-(4-chlorobenzene-1-sulfonyl)piperidine: Contains a chlorine atom instead of a methyl group, altering its electronic properties.
Uniqueness
4-(Diphenylmethylidene)-1-(4-methylbenzene-1-sulfonyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
916976-33-5 |
|---|---|
Molecular Formula |
C25H25NO2S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-benzhydrylidene-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C25H25NO2S/c1-20-12-14-24(15-13-20)29(27,28)26-18-16-23(17-19-26)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
InChI Key |
HZVPVNVZLGEGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















